3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione is a heterocyclic compound that features a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with pyrrolidine under specific conditions. One common method includes the use of a multicomponent reaction approach, which can enhance the selectivity, purity, and yield of the product .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to improve atom economy and reduce environmental impact. Techniques such as nano-catalysis and click reactions are utilized to achieve high yields and cleaner reaction profiles .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents such as bromoethane in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction typically produces the corresponding alcohols .
Scientific Research Applications
3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Shares the core structure but lacks the pyrrolidine moiety.
Pyrrolidine-2,5-dione: Contains a similar pyrrolidine ring but differs in the position of the carbonyl groups.
Uniqueness
3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to the presence of both the thiazolidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug design and development .
Properties
Molecular Formula |
C7H10N2O2S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
3-pyrrolidin-3-yl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2S/c10-6-4-12-7(11)9(6)5-1-2-8-3-5/h5,8H,1-4H2 |
InChI Key |
NSMFKWBTMPTRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C(=O)CSC2=O |
Origin of Product |
United States |
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